molecular formula C12H8BrNO2 B1379991 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde CAS No. 1427460-53-4

3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde

Cat. No. B1379991
CAS RN: 1427460-53-4
M. Wt: 278.1 g/mol
InChI Key: LTHHAVJBTIDPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde” is a chemical compound with the CAS Number 1427460-53-4 . It has a molecular weight of 278.10 and its IUPAC name is 3-[(5-bromo-2-pyrimidinyl)oxy]benzaldehyde . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde” is represented by the linear formula C12H8BrNO2 . The InChI code for this compound is 1S/C11H7BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-2-8(4-10)7-15/h1-7H .


Physical And Chemical Properties Analysis

The compound has a melting point range of 86 - 88 . It is solid in physical form .

Scientific Research Applications

Antioxidant, Antimicrobial, and Anticancer Properties

Research into derivatives of 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde has demonstrated significant antioxidant, antimicrobial, and anticancer properties. For instance, compounds synthesized from related benzaldehyde derivatives have shown higher antioxidant capacity compared to traditional standards, good antibacterial activity towards Bacillus subtilis, and significant cytotoxic activity against breast adenocarcinoma cell line MCF-7 (Konuş et al., 2019).

Chemical Synthesis and Antibacterial Activity

Additionally, these compounds have been utilized in chemical syntheses leading to novel structures with potential chemotherapeutic properties, demonstrating antibacterial activities against various strains to achieve chemotherapeutic properties (Ahmed et al., 2006).

Spectral and Computational Analysis

The synthesis and characterization of similar compounds have been supported by comprehensive spectral and computational analysis, facilitating the understanding of their molecular properties and potential applications in fields such as drug design and material science (Balachander & Manimekalai, 2017).

Catalytic Applications

Moreover, derivatives of 3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde have found applications in catalytic processes, such as palladium-catalyzed cyclization with carboxylic acids under carbon monoxide pressure to yield specific alkanoates, highlighting their utility in organic synthesis and pharmaceutical manufacturing (Cho & Kim, 2008).

Directed Lithiation Studies

Exploratory studies on directed lithiation have investigated the reactivity of related compounds, revealing insights into their chemical behavior and providing valuable information for the development of new synthetic methodologies (Dhau et al., 2013).

Safety and Hazards

The safety information available indicates that the compound has been classified under GHS07 . The hazard statements include H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-(5-bromopyridin-2-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2/c13-10-4-5-12(14-7-10)16-11-3-1-2-9(6-11)8-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHHAVJBTIDPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261673
Record name Benzaldehyde, 3-[(5-bromo-2-pyridinyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1427460-53-4
Record name Benzaldehyde, 3-[(5-bromo-2-pyridinyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-[(5-bromo-2-pyridinyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.